molecular formula C33H35N3O6 B11482735 2-(acetyl{2-[2-(4-methoxyphenyl)-4-[(4-methylphenyl)amino]-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}amino)ethyl acetate

2-(acetyl{2-[2-(4-methoxyphenyl)-4-[(4-methylphenyl)amino]-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}amino)ethyl acetate

Cat. No.: B11482735
M. Wt: 569.6 g/mol
InChI Key: QNCJPNIZOLBGTJ-UHFFFAOYSA-N
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Description

2-(N-{2-[3-BENZOYL-2-(4-METHOXYPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDO)ETHYL ACETATE is a complex organic compound with a unique structure that includes multiple aromatic rings, amide groups, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-{2-[3-BENZOYL-2-(4-METHOXYPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDO)ETHYL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Aromatic Substitution Reactions: Introduction of benzoyl and methoxy groups onto the aromatic rings.

    Amide Bond Formation: Coupling of amine and carboxylic acid derivatives to form amide bonds.

    Esterification: Formation of ester bonds through the reaction of carboxylic acids with alcohols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, green solvents, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(N-{2-[3-BENZOYL-2-(4-METHOXYPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDO)ETHYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-{2-[3-BENZOYL-2-(4-METHOXYPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDO)ETHYL ACETATE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aromatic amides and esters with comparable structures, such as:

  • N-(2-Benzoylphenyl)-2-(4-methoxyphenyl)acetamide
  • 2-(4-Methoxyphenyl)-N-(4-methylphenyl)acetamide
  • Ethyl 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanoate

Uniqueness

The uniqueness of 2-(N-{2-[3-BENZOYL-2-(4-METHOXYPHENYL)-4-[(4-METHYLPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}ACETAMIDO)ETHYL ACETATE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C33H35N3O6

Molecular Weight

569.6 g/mol

IUPAC Name

2-[acetyl-[2-[3-benzoyl-2-(4-methoxyphenyl)-4-(4-methylanilino)-5-oxo-2H-pyrrol-1-yl]ethyl]amino]ethyl acetate

InChI

InChI=1S/C33H35N3O6/c1-22-10-14-27(15-11-22)34-30-29(32(39)26-8-6-5-7-9-26)31(25-12-16-28(41-4)17-13-25)36(33(30)40)19-18-35(23(2)37)20-21-42-24(3)38/h5-17,31,34H,18-21H2,1-4H3

InChI Key

QNCJPNIZOLBGTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(N(C2=O)CCN(CCOC(=O)C)C(=O)C)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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